

# N-Ethyloxetan-3-amine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N-Ethyloxetan-3-amine*

Cat. No.: *B572911*

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of **N-Ethyloxetan-3-amine**. This document details experimental protocols and the strategic role of the oxetane moiety in medicinal chemistry.

## Commercial Availability

**N-Ethyloxetan-3-amine** (CAS No. 1341989-73-8) and its hydrochloride salt (CAS No. 1448855-46-6) are available from various chemical suppliers. The free base is typically sold as a liquid, while the hydrochloride salt is a solid. Purity levels are generally reported to be around 97% or higher.

Supplier	Product Name	CAS Number	Purity	Available Quantities
Sigma-Aldrich	N-Ethyloxetan-3-amine	1341989-73-8	97%	Inquire
Amadis Chemical	N-Ethyloxetan-3-amine	1341989-73-8	97%	500mg, 100g
BOC Sciences	N-Ethyloxetan-3-amine	1341989-73-8	97.0%	Inquire
INDOFINE Chemical Company	N-ETHYLOXETAN-3-AMINE	1341989-73-8	97%	Inquire
ChemicalBook	N-Ethyloxetan-3-amine hydrochloride	1448855-46-6	-	Inquire
BLD Pharm	3-Ethyloxetan-3-amine hydrochloride*	1379288-48-8	-	Inquire

\*Note: BLD Pharm lists "3-Ethyloxetan-3-amine hydrochloride," where the ethyl group is on the oxetane ring, which is a structural isomer of **N-Ethyloxetan-3-amine**. Researchers should verify the structure before purchase.

## Physicochemical and Spectroscopic Data

Detailed experimental data for **N-Ethyloxetan-3-amine** is not widely published in peer-reviewed literature. The following tables summarize available data from chemical suppliers and predicted values.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C5H11NO	[1][2]
Molecular Weight	101.15 g/mol	[1][3]
Appearance	Liquid	
Purity	>95% to 97%	[4]
Storage Temperature	2-8 °C or Refrigerator	[3]

## Spectroscopic Data (Predicted)

While experimental spectra are not readily available, the expected NMR and mass spectrometry characteristics can be predicted based on the structure of **N-Ethyloxetan-3-amine**.

Expected <sup>1</sup>H NMR (Proton NMR) Signals:

Protons	Multiplicity	Approximate Chemical Shift (ppm)
-CH <sub>2</sub> - (ethyl)	Quartet	~2.6
-CH <sub>3</sub> (ethyl)	Triplet	~1.1
-CH- (oxetane)	Multiplet	~3.8
-CH <sub>2</sub> - (oxetane)	Multiplet	~4.5
-NH-	Broad Singlet	Variable

Expected <sup>13</sup>C NMR (Carbon NMR) Signals:

| Carbon | Approximate Chemical Shift (ppm) | ---|---|---| | -CH<sub>3</sub> | ~15 | | -CH<sub>2</sub>- (ethyl) | ~45 | | -CH- (oxetane) | ~60 | | -CH<sub>2</sub>- (oxetane) | ~75 |

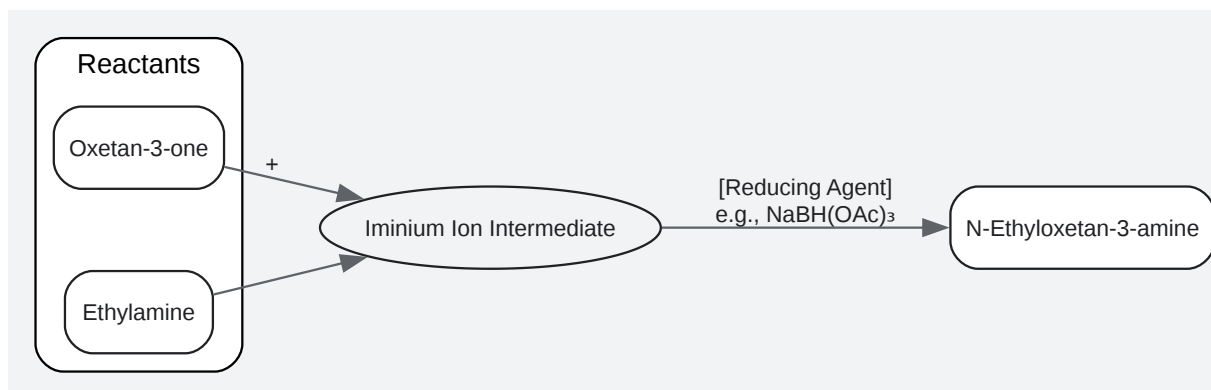
Expected Mass Spectrum Fragmentation:

The electron ionization mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 101$ . Common fragmentation patterns for amines would likely involve the loss of an ethyl group ( $M-29$ ) or cleavage of the oxetane ring.

## Synthesis of N-Ethyloxetan-3-amine

The most common and efficient method for the synthesis of **N-Ethyloxetan-3-amine** is the reductive amination of oxetan-3-one with ethylamine. This reaction proceeds in two conceptual steps: the formation of an intermediate imine or enamine, followed by its reduction to the final amine.

### Synthetic Pathway



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Caption: Reductive amination of oxetan-3-one with ethylamine.

### Experimental Protocol: Reductive Amination

This protocol is a representative procedure for the reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

- Oxetan-3-one
- Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

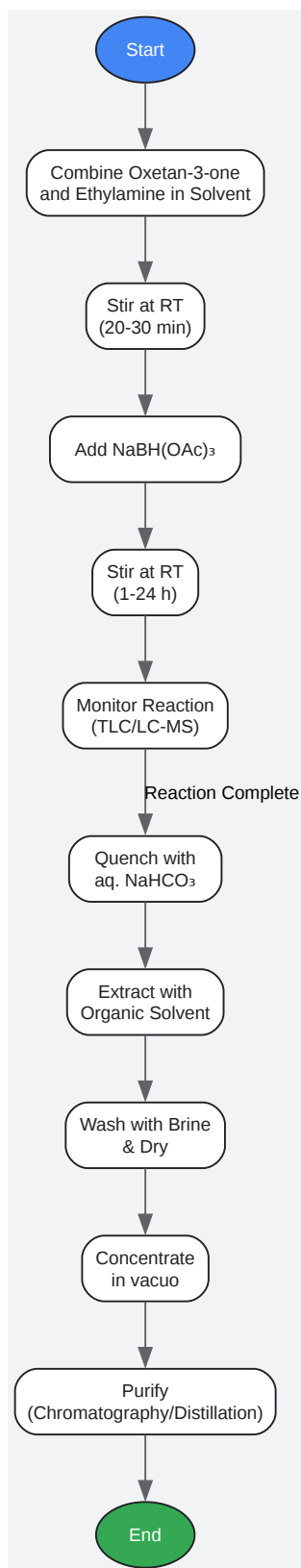
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
- Acetic acid (optional, to facilitate iminium ion formation)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 equivalent) and anhydrous DCE or THF.
- Add a solution of ethylamine (1.0-1.2 equivalents). If desired, a catalytic amount of acetic acid can be added.
- Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.
- Carefully add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. The reaction may be mildly exothermic.
- Continue to stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude **N-Ethyloxetan-3-amine**.
- The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Experimental Workflow:



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Caption: Workflow for the synthesis of **N-Ethyloxetan-3-amine**.

## Role in Drug Discovery and Medicinal Chemistry

The oxetane motif has gained significant traction in modern drug discovery due to its unique and advantageous properties. **N-Ethyloxetan-3-amine**, as a member of this class, is of interest to medicinal chemists for several reasons.

### Key Advantages of the Oxetane Moiety:

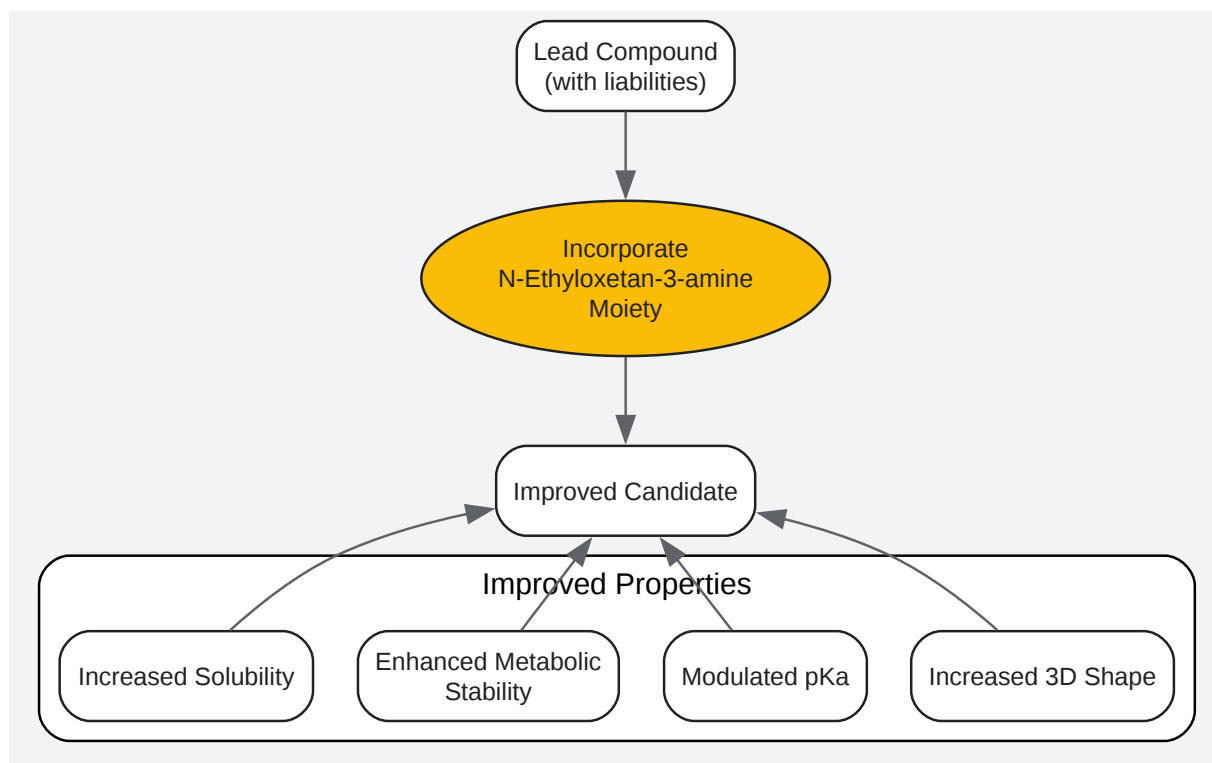
- **Improved Physicochemical Properties:** The incorporation of an oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are often desirable for improving the pharmacokinetic profile of a drug candidate.
- **Metabolic Stability:** The oxetane ring can serve as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. This can lead to increased metabolic stability and a longer half-life in vivo.
- **Modulation of Basicity:** The electron-withdrawing nature of the oxygen atom in the oxetane ring can reduce the basicity (pKa) of a nearby amine. This can be beneficial for optimizing drug-receptor interactions and improving cell permeability.
- **Three-Dimensionality:** The sp<sup>3</sup>-rich, non-planar structure of the oxetane ring introduces three-dimensionality to a molecule. This can lead to improved binding affinity and selectivity for its biological target.

### Signaling Pathways and Biological Activity:

Currently, there is no specific, publicly available information detailing the direct interaction of **N-Ethyloxetan-3-amine** with particular signaling pathways or its specific biological activities. However, the broader class of oxetane-containing compounds has been explored as inhibitors of various enzymes and receptors in therapeutic areas such as oncology and infectious diseases. The utility of **N-Ethyloxetan-3-amine** would be as a building block in the synthesis of more complex molecules, where the oxetane-amine scaffold is incorporated to fine-tune the properties of a lead compound.

### Logical Relationship in Drug Design:





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Caption: Strategic incorporation of the N-ethyloxetane-3-amine motif.

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